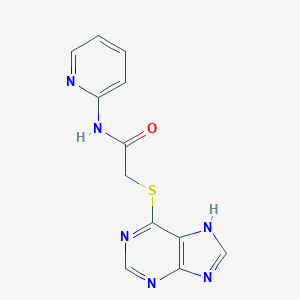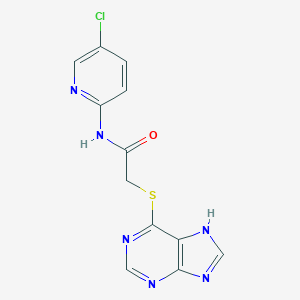![molecular formula C17H22N2O4S2 B498489 8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B498489.png)
8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a spirocyclic structure, making it a subject of study in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the spirocyclic moiety. The final step involves the sulfonation of the compound to introduce the sulfone group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity. Additionally, the sulfone group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide: Another similar compound with an acetamide group instead of a sulfone.
Uniqueness
8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique combination of a benzothiazole ring, spirocyclic structure, and sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H22N2O4S2 |
|---|---|
Poids moléculaire |
382.5g/mol |
Nom IUPAC |
8-[1-(1,3-benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H22N2O4S2/c1-13(19-8-6-17(7-9-19)22-10-11-23-17)12-25(20,21)16-18-14-4-2-3-5-15(14)24-16/h2-5,13H,6-12H2,1H3 |
Clé InChI |
VETQFLSGYICEBR-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=NC2=CC=CC=C2S1)N3CCC4(CC3)OCCO4 |
SMILES canonique |
CC(CS(=O)(=O)C1=NC2=CC=CC=C2S1)N3CCC4(CC3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498407.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B498411.png)
![4-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498412.png)
![4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498413.png)
![4-[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]morpholine](/img/structure/B498415.png)
![2-[(4-hydroxy-2-butynyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498416.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-pyridinyl)acetamide](/img/structure/B498417.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498419.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498423.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498426.png)
![1-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B498428.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498429.png)
